molecular formula C16H20ClN B161147 Ephenidine hydrochloride CAS No. 6272-97-5

Ephenidine hydrochloride

Cat. No.: B161147
CAS No.: 6272-97-5
M. Wt: 261.79 g/mol
InChI Key: WOSDTAOMYCNNJE-UHFFFAOYSA-N
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Description

N-Ethyl-alpha-phenylphenethylamine hydrochloride (CAS: 6272-97-5), also known as Ephenidine hydrochloride, is a synthetic phenethylamine derivative. Its molecular formula is C₁₆H₁₉N·HCl, with a molecular weight of 261.8 g/mol . Structurally, it features a phenethylamine backbone substituted with an ethyl group at the nitrogen atom and a phenyl group at the alpha carbon (Fig. 1).

Figure 1: Molecular structure of N-Ethyl-alpha-phenylphenethylamine hydrochloride.

Properties

IUPAC Name

N-ethyl-1,2-diphenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16-17H,2,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSDTAOMYCNNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-97-5
Record name Ephenidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ephenidine (hydrochloride) can be synthesized through a multi-step process involving the reaction of 1,2-diphenylethylamine with ethyl iodide in the presence of a base. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of Ephenidine (hydrochloride) involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The final product is purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Ephenidine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ephenidine (hydrochloride) has been studied for various scientific research applications, including:

Mechanism of Action

Ephenidine (hydrochloride) exerts its effects primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor. It binds to the NMDA receptor and inhibits the influx of calcium ions, leading to a decrease in neuronal excitability. This mechanism is similar to that of other dissociative anesthetics such as ketamine. Ephenidine (hydrochloride) also has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Ethyl-alpha-phenylphenethylamine hydrochloride with key analogs, focusing on structural variations, physicochemical properties, and functional roles.

Substituted Phenethylamine Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
N-Ethyl-alpha-phenylphenethylamine HCl Ethyl (N), phenyl (alpha-C) C₁₆H₁₉N·HCl Research compound; CNS receptor studies
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) Dihydroxyphenyl (aromatic ring) C₈H₁₁NO₂·HCl Neurotransmitter; treats hypotension
Phenethylamine, o-methoxy-N, alpha-dimethyl-, HCl Methoxy (ortho), methyl (N, alpha-C) C₁₁H₁₇NO·HCl Synthetic intermediate; unknown bioactivity

Structural Insights:

Chloroethylamine Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-Chloro-N,N-diethylethylamine HCl Chloro (C2), diethyl (N) C₆H₁₅Cl₂N Alkylating agent; pharmaceutical intermediate

Functional Contrast:

  • Reactivity : The chloro group in 2-Chloro-N,N-diethylethylamine HCl enables nucleophilic substitution reactions, making it a precursor in drug synthesis. This contrasts with the inert phenyl group in the target compound, which prioritizes stability over reactivity .
Aromatic Amine Hydrochlorides
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
N-Ethyl-1-naphthylamine HCl Naphthyl (aromatic), ethyl (N) C₁₂H₁₄ClN Dye intermediate; limited bioactivity

Comparative Stability :

  • The naphthyl group in introduces extended aromaticity, increasing molecular rigidity compared to the target compound’s single phenyl ring. This may affect solubility and crystallization behavior.

Research and Regulatory Status

  • N-Ethyl-alpha-phenylphenethylamine HCl : Labelled as a "neat solid" with stability ≥2 years at -20°C, indicating suitability for long-term studies .
  • Dopamine HCl : Approved for clinical use, underscoring its well-characterized safety profile compared to research-only analogs like the target compound .

Biological Activity

N-Ethyl-alpha-phenylphenethylamine hydrochloride, commonly referred to as N-ethylphenethylamine (NEPEA), is a synthetic compound that belongs to the class of phenethylamines. This article provides an in-depth examination of its biological activity, pharmacological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

N-Ethyl-alpha-phenylphenethylamine hydrochloride is structurally related to amphetamine and other phenethylamines. Its chemical formula is C12H17NC_{12}H_{17}N with a molar mass of 177.27 g/mol. The compound features an ethyl group attached to the nitrogen of the phenethylamine backbone, which influences its pharmacological properties.

N-Ethyl-alpha-phenylphenethylamine exhibits biological activity primarily through its interaction with monoamine neurotransmitter systems. It acts as a releasing agent for catecholamines, particularly dopamine (DA) and norepinephrine (NE), by inhibiting their reuptake at the respective transporters.

Key Mechanisms:

  • Dopamine Transporter (DAT) : NEPEA enhances dopamine release by inhibiting DAT, similar to other amphetamines.
  • Norepinephrine Transporter (NET) : The compound also shows significant activity at NET, leading to increased norepinephrine levels in the synaptic cleft.
  • Trace Amine-Associated Receptor 1 (TAAR1) : NEPEA may bind to TAAR1, influencing neurotransmission and potentially modulating mood and cognition.

Pharmacological Effects

Research has indicated that NEPEA exhibits stimulant-like effects in animal models. Studies have demonstrated that it can increase locomotor activity and cardiovascular parameters such as heart rate and blood pressure.

Comparative Pharmacology

The following table summarizes the potency of NEPEA compared to other related compounds:

CompoundDAT Activity (IC50, nM)NET Activity (IC50, nM)Effects on Blood Pressure
N-Ethyl-alpha-phenylphenethylamine10.939.5Significant Increase
Amphetamine6.65.8Robust Increase
Dextroamphetamine6.6–7.25.8–24.8Robust Increase
Tyramine40.6119Moderate Increase

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

Case Studies and Research Findings

  • Neurochemical Effects : A study conducted on various phenethylamine analogs demonstrated that NEPEA significantly increases dopamine and norepinephrine levels in vitro, suggesting its potential as a psychoactive substance .
  • Cardiovascular Impact : In a study involving freely moving rats, NEPEA administration resulted in dose-dependent increases in both blood pressure and heart rate, indicating its stimulant properties .
  • Potential for Abuse : Given its structural similarity to amphetamines, there are concerns regarding the abuse potential of NEPEA, particularly in dietary supplements where it may be included without proper labeling .

Safety and Legal Status

While NEPEA has shown promising biological activity, it is largely unregulated in many jurisdictions, leading to its emergence as an ingredient in various dietary supplements marketed for performance enhancement. However, due to its stimulant effects, there are potential risks associated with its use, including cardiovascular complications.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying N-Ethyl-alpha-phenylphenethylamine hydrochloride in complex matrices?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for fragmentation pattern analysis, coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for accurate mass determination. For quantification, employ deuterated internal standards to correct for matrix effects. Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. How can researchers synthesize N-Ethyl-alpha-phenylphenethylamine hydrochloride with high purity in laboratory settings?

  • Methodological Answer : A reductive amination approach is effective. React α-phenylphenethylamine with acetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) in anhydrous methanol under nitrogen atmosphere. Purify the product via recrystallization using ethanol/ethyl acetate mixtures. Confirm purity (>98%) via HPLC with UV detection at 254 nm .

Q. What solvent systems and chromatographic conditions optimize the separation of N-Ethyl-alpha-phenylphenethylamine hydrochloride from structurally similar analogs?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column. Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient: 10–50% B over 20 minutes at 1.0 mL/min. Detection: UV at 220 nm. Adjust pH to 2.5 with TFA to enhance peak symmetry .

Advanced Research Questions

Q. How should researchers design in vitro experiments to investigate the metabolic pathways of N-Ethyl-alpha-phenylphenethylamine hydrochloride?

  • Methodological Answer : Incubate the compound (10 µM) with pooled human liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C for 60 minutes. Terminate reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-HRMS (Q-TOF) in positive ion mode. Use metabolite prediction software (e.g., Meteor Nexus) to identify phase I/II metabolites .

Q. How can conflicting stability data under varying pH conditions be systematically addressed?

  • Methodological Answer : Conduct forced degradation studies at pH 1.2 (simulated gastric fluid), 6.8 (intestinal), and 7.4 (physiological) at 37°C. Sample aliquots at 0, 1, 3, 7, and 14 days. Quantify degradation products using a stability-indicating HPLC method with photodiode array detection. Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What strategies resolve discrepancies in receptor binding affinity data between in vitro and in silico models?

  • Methodological Answer : Validate computational docking results (e.g., AutoDock Vina) with radioligand displacement assays. Use [³H]ligands specific to target receptors (e.g., dopamine D2 receptors). Perform saturation binding experiments to calculate Ki values. Adjust molecular dynamics simulations to account for solvation effects and protonation states under physiological pH .

Q. How can researchers differentiate stereoisomers of N-Ethyl-alpha-phenylphenethylamine hydrochloride during synthesis or analysis?

  • Methodological Answer : Employ chiral chromatography using a Chiralpak AD-H column with hexane/isopropanol (90:10, v/v) at 1.0 mL/min. For NMR, use chiral solvating agents like (+)- or (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol to split enantiomeric signals in ¹H-NMR spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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